4-cyano-N-(pyridin-2-ylmethyl)benzamide
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Overview
Description
4-cyano-N-(pyridin-2-ylmethyl)benzamide is an organic compound with the molecular formula C14H11N3O. It is a member of the benzamide family, characterized by the presence of a benzene ring bonded to an amide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-(pyridin-2-ylmethyl)benzamide typically involves the reaction of 4-cyanobenzoyl chloride with 2-(aminomethyl)pyridine. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route, but with optimized reaction conditions to maximize yield and purity. This may involve the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
4-cyano-N-(pyridin-2-ylmethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-cyano-N-(pyridin-2-ylmethyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-cyano-N-(pyridin-2-ylmethyl)benzamide involves its interaction with specific molecular targets. The cyano group and the pyridine ring play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
- 4-cyano-N-(pyridin-3-ylmethyl)benzamide
- 4-cyano-N-(pyridin-4-ylmethyl)benzamide
- 4-cyano-N-(pyridin-2-ylmethyl)benzamide derivatives with various substituents on the benzene ring
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the cyano group and the pyridine ring influences its reactivity and binding affinity to molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C14H11N3O |
---|---|
Molecular Weight |
237.26 g/mol |
IUPAC Name |
4-cyano-N-(pyridin-2-ylmethyl)benzamide |
InChI |
InChI=1S/C14H11N3O/c15-9-11-4-6-12(7-5-11)14(18)17-10-13-3-1-2-8-16-13/h1-8H,10H2,(H,17,18) |
InChI Key |
CVOCDFZQRNUYBF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
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